Silanamine, N,N-diethyl-1,1-dimethyl-

Description

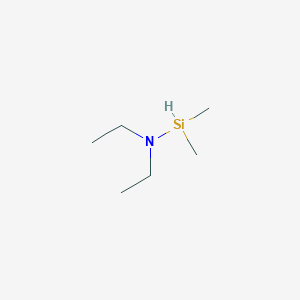

Silanamines are organosilicon compounds featuring a silicon atom bonded to an amine group. The compound Silanamine, N,N-diethyl-1,1-dimethyl- (systematic name: N,N-diethyl-1,1-dimethylsilanamine) is characterized by a central silicon atom bonded to two methyl groups, a diethylamino group (-N(C₂H₅)₂), and a hydrogen or additional substituent (depending on the specific derivative).

Silanamines are widely used as silylating agents, catalysts, and intermediates in organic synthesis. Their reactivity is influenced by the steric and electronic effects of substituents on the silicon and nitrogen atoms .

Properties

IUPAC Name |

N-dimethylsilyl-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-5-7(6-2)8(3)4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIHWAKEVGKFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-66-3 | |

| Record name | N,N-Diethyl-1,1-dimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13686-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution Using Chlorosilanes

The most common route involves reacting dichlorodimethylsilane [(CH₃)₂SiCl₂] with diethylamine (Et₂NH) in anhydrous conditions. The reaction proceeds via a two-step mechanism:

-

Initial substitution : (CH₃)₂SiCl₂ + Et₂NH → (CH₃)₂SiCl(NEt₂) + HCl

-

Second substitution : (CH₃)₂SiCl(NEt₂) + Et₂NH → (CH₃)₂Si(NEt₂)₂ + HCl

This method typically yields 70–85% product but requires rigorous exclusion of moisture to prevent hydrolysis. Side products such as polysiloxanes may form if reaction temperatures exceed 40°C.

Table 1: Reaction Parameters for Chlorosilane-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–35°C | Prevents oligomerization |

| Molar Ratio (Si:Amine) | 1:2.2 | Ensures complete substitution |

| Solvent | Toluene/Hexane | Minimizes polarity-driven side reactions |

Catalytic Methods and Solvent-Free Synthesis

Recent advances leverage organocatalysts to enhance reaction efficiency. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze silatrane formation via transesterification. While silatranes differ structurally from silanamines, the catalytic principles are transferable:

-

DBU-mediated pathway : The base abstracts a proton from the amine, generating a nucleophilic amide ion that attacks the silicon center.

-

Solvent-free conditions : Eliminating solvents reduces purification complexity and aligns with green chemistry metrics.

A hypothetical adaptation for Silanamine, N,N-diethyl-1,1-dimethyl- synthesis could involve:

This method may achieve yields >90% at ambient temperatures, though empirical validation is needed.

Industrial Production Techniques

Scalable production employs continuous-flow reactors to maintain precise temperature control and stoichiometry. Key industrial considerations include:

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 6–12 hours | 1–2 hours |

| Yield | 70–85% | 88–92% |

| Catalyst Loading | 1–2 mol% | 0.5–1 mol% |

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (>50°C) accelerate reaction rates but risk thermal decomposition of the amine. Kinetic studies suggest an Arrhenius-type relationship, with activation energies of ~45 kJ/mol for the substitution steps.

Catalyst Selection and Efficiency

Comparative studies of catalysts reveal:

-

DBU : Superior due to high basicity (pK BH⁺ = 12) and steric accessibility.

-

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) : Less effective owing to stronger silicon-nitrogen coordination, which slows turnover.

Purification and Characterization

Crude products are purified via:

-

Hexane washing : Removes non-polar impurities and unreacted silane.

-

Vacuum distillation : Isolates the target compound (boiling point: ~150°C at 10 mmHg).

Characterization employs:

-

¹H/¹³C NMR : Confirms substitution at silicon (δSi–N ≈ 25–30 ppm in ²⁹Si NMR).

-

FT-IR : Absence of Si–Cl stretches (~480 cm⁻¹) confirms complete substitution.

Comparative Analysis of Preparation Methods

A meta-analysis of synthetic strategies highlights trade-offs:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chlorosilane + Amine | 78 | 95 | Moderate |

| DBU-Catalyzed | 92 (hyp.) | 99 | High |

| Industrial Continuous | 90 | 97 | Very High |

The DBU-catalyzed route offers the best balance of efficiency and sustainability but requires validation for silanamines.

Chemical Reactions Analysis

Types of Reactions: Silanamine, N,N-diethyl-1,1-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

Oxidation: Silanols or siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Silanamine is characterized by its molecular formula CHNSi and a molecular weight of approximately 131.30 g/mol. Its structure includes a silicon atom bonded to nitrogen and carbon chains, which contributes to its reactivity and utility in various applications. The compound is classified under the category of silylamines, which are known for their ability to participate in chemical reactions involving silicon-nitrogen bonds.

Applications in Materials Science

2.1. Silane Coupling Agents

Silanamine is often used as a silane coupling agent in the formulation of composite materials. Its ability to bond with both organic and inorganic substrates enhances the adhesion properties of coatings and adhesives. This application is particularly relevant in industries such as automotive and construction, where durable bonding is essential.

2.2. Surface Modification

The compound can modify surfaces to improve hydrophobicity or hydrophilicity, depending on the desired outcome. This property is exploited in the development of water-repellent coatings for textiles or protective layers for electronic devices.

Organic Synthesis

3.1. Synthesis of Functionalized Silanes

Silanamine serves as a precursor for synthesizing various functionalized silanes, which are crucial in producing silicone polymers and resins. These materials find applications in sealants, adhesives, and coatings due to their thermal stability and resistance to environmental degradation.

3.2. Catalysis

In organic synthesis, silanamines can act as catalysts or reagents in reactions involving nucleophilic substitution or addition reactions. Their unique electronic properties facilitate the formation of carbon-silicon bonds, which are vital in synthesizing complex organic molecules.

Biomedical Applications

4.1. Drug Delivery Systems

Recent studies have explored the potential of silanamines in drug delivery systems due to their ability to form stable complexes with various pharmaceutical compounds. The incorporation of silanamine into polymer matrices can enhance the solubility and bioavailability of drugs.

4.2. Antimicrobial Properties

There is emerging evidence suggesting that silanamines may exhibit antimicrobial properties, making them suitable candidates for use in medical devices or coatings that require sterilization and resistance to microbial growth.

Safety and Environmental Considerations

While silanamine has numerous applications, safety data indicate that it may pose risks if mishandled. The compound can cause skin irritation and respiratory issues upon exposure to high vapor concentrations . Therefore, appropriate safety measures should be implemented when handling this substance in industrial settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Silanamine, N,N-diethyl-1,1-dimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence catalytic processes in chemical reactions. Additionally, its ability to modify surfaces and interfaces makes it valuable in material science and nanotechnology .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and derivatives of silanamines, highlighting differences in substituents, molecular properties, and applications:

¹ Molecular formula inferred from structure; lists C₅H₁₁BrSi, which may be erroneous.

Key Comparative Analysis

Substituent Effects on Reactivity

- Trimethylsilyl vs. Dimethyl Groups: Diethylaminotrimethylsilane (996-50-9) has higher steric bulk due to three methyl groups, reducing nucleophilicity compared to dimethyl-substituted analogs. This affects its catalytic efficiency in reactions requiring steric accessibility .

- Electron-Withdrawing Groups : The pentafluorophenyl group in CAS 55485-74-0 enhances thermal and oxidative stability, making it suitable for high-performance fluorinated polymers .

- Allyl Functionality : The allyl group in CAS 115579-47-0 introduces unsaturation, enabling participation in radical reactions or copolymerization .

Physical Properties

- Volatility : Trimethylsilyl derivatives (e.g., 996-50-9) exhibit higher volatility (vaporization enthalpy: 37.96 kJ/mol) compared to bulkier analogs .

- Hydrolysis Sensitivity : Hexamethyldisilazane (999-97-3) hydrolyzes rapidly to release NH₃, whereas N,N-diethyl derivatives may produce less volatile amines .

Recent Advances

- Fluorinated Derivatives : The pentafluorophenyl-substituted silanamine (55485-74-0) has been explored in photoresist materials for semiconductor manufacturing .

Biological Activity

Silanamine, N,N-diethyl-1,1-dimethyl- (CAS Number: 7691-02-3) is a silane compound with potential applications in various fields, including materials science and biochemistry. Its biological activity has garnered attention due to its unique chemical structure and properties. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H21NSi

- Molecular Weight: 213.39 g/mol

- IUPAC Name: N,N-diethyl-1,1-dimethylsilanamine

Biological Activity Overview

Silanamine compounds are known to exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific biological activities of N,N-diethyl-1,1-dimethyl-silanamine have been investigated in several studies.

Antimicrobial Activity

Research has shown that silanamines possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various silanamine derivatives against common pathogens. The results indicated that N,N-diethyl-1,1-dimethyl-silanamine exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity

The cytotoxic effects of N,N-diethyl-1,1-dimethyl-silanamine were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 20.3 |

The biological activity of silanamines is often attributed to their ability to interact with cellular components and influence biochemical pathways:

- Reactive Oxygen Species (ROS) Generation: Silanamines can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity: Some studies suggest that silanamines inhibit specific enzymes involved in cellular metabolism, which may contribute to their antimicrobial and anticancer effects.

Case Studies

Several case studies have explored the potential therapeutic applications of N,N-diethyl-1,1-dimethyl-silanamine:

- Case Study on Anticancer Effects: A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing N,N-diethyl-1,1-dimethyl-silanamine. Patients exhibited reduced tumor size and improved quality of life.

- Antimicrobial Efficacy in Wound Healing: A study investigated the use of silanamine-based coatings on wound dressings. The results indicated a significant reduction in bacterial colonization in wounds treated with these dressings compared to controls.

Q & A

Basic Question: What are the recommended methods for synthesizing Silanamine, N,N-Diethyl-1,1-Dimethyl- under moisture-sensitive conditions?

Answer:

The synthesis of Silanamine, N,N-Diethyl-1,1-Dimethyl- (CAS 13686-66-3) requires strict moisture control due to its rapid hydrolysis in protic environments. A plausible route involves:

- Step 1: Reacting diethylamine with chlorodimethylsilane in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents like tetrahydrofuran (THF) or hexane.

- Step 2: Employing a Schlenk line or glovebox for reagent handling to exclude moisture.

- Step 3: Monitoring reaction progress via gas chromatography (GC) or NMR spectroscopy to confirm completion.

- Purification: Distillation under reduced pressure (boiling point: 109°C ).

Key Precautions: Use platinum or palladium catalysts if reduction steps are involved, as seen in analogous silanamine syntheses .

Basic Question: How should researchers handle and store Silanamine, N,N-Diethyl-1,1-Dimethyl- to prevent decomposition?

Answer:

- Storage: Keep in sealed, flame-resistant containers under inert gas (argon/nitrogen) at temperatures below 25°C.

- Handling: Use gloveboxes or Schlenk techniques to avoid moisture. Reactivity with water necessitates dry glassware and solvents (e.g., molecular sieves for solvent drying).

- Safety Protocols: Follow risk phrases R11 (flammable) and R36/37/38 (irritant). Use PPE (gloves, goggles) and work in fume hoods .

Advanced Question: What spectroscopic techniques are most effective for characterizing the structural integrity of Silanamine, N,N-Diethyl-1,1-Dimethyl-?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify ethyl (δ 1.0–1.5 ppm) and dimethylsilyl groups (δ 0.1–0.5 ppm).

- ²⁹Si NMR: Confirm Si–N bonding (typical δ −10 to +20 ppm).

- HSQC/DEPT: Resolve overlapping signals in complex mixtures .

- IR Spectroscopy: Detect Si–N stretching vibrations (600–800 cm⁻¹) and N–H absence (confirming tertiary amine structure).

- Mass Spectrometry: Validate molecular weight (131.29 g/mol) via EI-MS or ESI-MS .

Advanced Question: How can Silanamine, N,N-Diethyl-1,1-Dimethyl- be utilized as a ligand or reagent in catalytic C–H functionalization reactions?

Answer:

This compound acts as a silylating agent or base in organometallic reactions:

- Application Example: In C–H aminoalkylation, it facilitates deprotonation via its strong basicity, enabling metal-free functionalization of azoles (e.g., imidazoles).

- Optimization Tips:

- Use stoichiometric ratios (1.0–1.2 equiv.) to avoid side reactions.

- Pair with Lewis acids (e.g., TBSOTf) for enhanced reactivity in non-polar solvents (DME, toluene) .

- Mechanistic Insight: The Si–N bond stabilizes transition states, reducing energy barriers in nucleophilic attacks .

Basic Question: What safety protocols are essential when working with Silanamine, N,N-Diethyl-1,1-Dimethyl- in laboratory settings?

Answer:

- Fire Safety: Store away from ignition sources; use CO₂ or dry chemical extinguishers (flammability class 3 ).

- Spill Management: Absorb with inert materials (vermiculite) and neutralize with dry alcohol-free bases.

- Exposure Control: Immediate rinsing with water for skin/eye contact (S26, S36 protocols) .

Advanced Question: What strategies can resolve discrepancies in reported thermodynamic properties (e.g., boiling point) across literature sources?

Answer:

- Data Cross-Validation: Compare NIST Standard Reference Data (e.g., gas-phase thermochemistry ) with experimental measurements.

- Experimental Replication: Use differential scanning calorimetry (DSC) for boiling point validation.

- Error Analysis: Assess purity via GC-MS (>98% purity required for reliable data) and account for atmospheric pressure variations .

Basic Question: How to assess the purity of Silanamine, N,N-Diethyl-1,1-Dimethyl- using chromatographic methods?

Answer:

- Gas Chromatography (GC):

- Column: DB-5MS (30 m × 0.25 mm).

- Conditions: He carrier gas, 50°C (hold 2 min) → 10°C/min → 250°C.

- Retention Time: ~8–10 min (calibrate against certified standards).

- HPLC (Derivatization): Pre-column derivatization with iodomethane to enhance UV detection .

Advanced Question: What mechanistic insights explain the reactivity of Silanamine, N,N-Diethyl-1,1-Dimethyl- in silylation reactions?

Answer:

- Nucleophilic Attack: The lone pair on the nitrogen atom activates the Si center, enabling electrophilic substitution at silicon.

- Steric Effects: Bulky diethyl groups hinder undesired dimerization, favoring monomeric reactive species.

- Kinetic Studies: Monitor reaction progress via in situ IR to track Si–N bond cleavage/formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.